molecular formula C19H21N7O6 B1670598 Dihydrofolic acid CAS No. 4033-27-6

Dihydrofolic acid

Número de catálogo B1670598
Número CAS: 4033-27-6
Peso molecular: 443.4 g/mol
Clave InChI: OZRNSSUDZOLUSN-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydrofolic acid (DHF) is an intermediate in the conversion of dietary folic acid to tetrahydrofolate by dihydrofolate reductase (DHFR). In bacteria, dihydrofolic acid is generated from 7,8-dihydropteroate by dihydrofolate synthetase .


Synthesis Analysis

Dihydrofolate reductase-thymidylate synthase (DHFR-TS) plays a crucial role in the synthesis of dihydrofolic acid. One of the DHFR-TS isoforms (DHFR-TS3) operates as an inhibitor of its two homologs, thus regulating DHFR and TS activities and, as a consequence, folate abundance . Another study shows that dihydrofolic acid can be formed enzymatically, in the presence of adenosine triphosphate, from 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine and p-aminobenzoylglutamic acid .


Molecular Structure Analysis

The molecular formula of Dihydrofolic acid is C19H21N7O6 .


Chemical Reactions Analysis

Dihydrofolic acid is converted to tetrahydrofolic acid by dihydrofolate reductase . A study shows that the availability of labeled dihydrofolates allowed the measurement of heavy-atom isotope effects for the reaction catalyzed by the drug target dihydrofolate reductase and established that protonation at N5 of H2F and hydride transfer to C6 occur in a stepwise mechanism .


Physical And Chemical Properties Analysis

The molecular formula of Dihydrofolic acid is C19H21N7O6, and its molar mass is 443.414 g/mol .

Aplicaciones Científicas De Investigación

Role in Biochemical Processes

Dihydrofolate reductase converts dihydrofolate into tetrahydrofolate, a methyl group shuttle . This is a crucial biochemical process as it facilitates the transfer of one-carbon units in various metabolic reactions .

Anticancer Drug Development

Antimetabolites of folic acid, such as Dihydrofolic acid, represent a large group of drugs and drug candidates, including those for cancer chemotherapy . The mechanism of antimetabolites action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .

Synthesis of Therapeutically Significant Antimetabolites

Dihydrofolic acid is used in the synthesis of therapeutically significant antimetabolites of folic acid, which include Methotrexate (MTX), Raltitrexed (Tomudex, ZD1694), Pralatrexate, Pemetrexed, TNP-351, and Lometrexol .

Disruption of DNA Synthesis

Methotrexate (MTX) and other folic acid antagonists with a high affinity for dihydrofolate reductase disrupt the formation of THFA, causing a deficiency of reduced folates and an accumulation of toxic dihydrofolic acid polyglutamates . This disruption interferes with the synthesis of the DNA constituents .

Research and Development

Dihydrofolic acid is used in various research and development activities. It is used in the production of different products for scientific research .

Cell Culture

Dihydrofolic acid is used in cell culture. For example, Aminopterin, a derivative of dihydrofolic acid, is used in cell culture as it is suitable for hybridoma .

Mecanismo De Acción

Target of Action

Dihydrofolic acid primarily targets the enzyme Dihydrofolate Reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the formation of purines and pyrimidines, which are essential building blocks of DNA and RNA .

Mode of Action

Dihydrofolic acid is a substrate for DHFR, which catalyzes its reduction to tetrahydrofolic acid . The interaction between dihydrofolic acid and DHFR is facilitated by a π-π stacking interaction between the pteridine ring of dihydrofolic acid and the nicotinamide ring of NADPH, a cofactor for DHFR .

Biochemical Pathways

Dihydrofolic acid is involved in the folate metabolic pathway . It is converted to tetrahydrofolic acid by DHFR, a step crucial for the synthesis of purines and pyrimidines . Tetrahydrofolate is then used in various biochemical reactions, including the synthesis of amino acids and nucleic acids .

Pharmacokinetics

It is known that dihydrofolic acid is a substrate for dhfr, and its conversion to tetrahydrofolic acid is an important step in folate metabolism .

Result of Action

The conversion of dihydrofolic acid to tetrahydrofolic acid by DHFR results in the availability of tetrahydrofolate for various biochemical reactions. This includes the synthesis of purines and pyrimidines, which are essential for the formation of DNA and RNA . Therefore, the action of dihydrofolic acid indirectly influences cell growth and proliferation.

Action Environment

The action of dihydrofolic acid can be influenced by various environmental factors. For instance, the presence of drugs that inhibit DHFR, such as methotrexate, can prevent the conversion of dihydrofolic acid to tetrahydrofolic acid, thereby affecting its action .

Safety and Hazards

Dihydrofolic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, mist, gas, or vapors. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Direcciones Futuras

Dihydrofolic acid is a folic acid derivative which is converted to tetrahydrofolic acid by dihydrofolate reductase. Since tetrahydrofolate is needed to make both purines and pyrimidines, which are building blocks of DNA and RNA, dihydrofolate reductase is targeted by various drugs to prevent nucleic acid synthesis . This presents potential future directions for the development of drugs targeting dihydrofolate reductase.

Propiedades

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNSSUDZOLUSN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027140
Record name Dihydrofolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrofolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrofolic acid

CAS RN

4033-27-6
Record name Dihydrofolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4033-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrofolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrofolic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrofolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXP0KNM559
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrofolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrofolic acid
Reactant of Route 2
Dihydrofolic acid
Reactant of Route 3
Dihydrofolic acid
Reactant of Route 4
Dihydrofolic acid
Reactant of Route 5
Dihydrofolic acid
Reactant of Route 6
Dihydrofolic acid

Q & A

Q1: What is the primary target of dihydrofolate?

A1: Dihydrofolate serves as the primary substrate for the enzyme dihydrofolate reductase (DHFR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does dihydrofolate interact with DHFR?

A2: Dihydrofolate binds to the active site of DHFR, where it undergoes reduction to tetrahydrofolate (THF) in a reaction that utilizes NADPH as a cofactor. [, , , , , , , ] This interaction involves multiple amino acid residues within the DHFR active site, forming crucial hydrogen bonds and hydrophobic interactions. [, , , , ]

Q3: What are the downstream effects of dihydrofolate reduction by DHFR?

A3: The product of this reaction, tetrahydrofolate, is a crucial cofactor in one-carbon metabolism, participating in the synthesis of purines, thymidylate, and several amino acids. [, , , , , ] Disruption of THF synthesis, often through DHFR inhibition, hinders DNA synthesis and cell division. [, , , , ]

Q4: Can the inhibition of DHFR lead to cellular consequences?

A4: Yes, inhibiting DHFR can deplete the cellular pools of reduced folate coenzymes, primarily 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, which are essential for de novo purine and thymidylate synthesis, respectively. [] This depletion ultimately disrupts DNA synthesis and consequently inhibits cell division. [, , , , ]

Q5: What is the molecular formula and weight of dihydrofolate?

A5: Dihydrofolate has a molecular formula of C19H21N7O6 and a molecular weight of 443.41 g/mol.

Q6: Is there any spectroscopic data available for dihydrofolate?

A6: Yes, proton NMR studies have been conducted on dihydrofolate, particularly focusing on its interaction with dihydrofolate reductase. [] These studies provide valuable information about the conformation of dihydrofolate within the enzyme's active site. Additionally, Raman difference measurements have been used to investigate the vibrational structure of dihydrofolate when bound to the R67 dihydrofolate reductase. []

Q7: How do structural modifications of dihydrofolate analogs impact their activity and potency as DHFR inhibitors?

A7: Structural modifications on dihydrofolate analogs significantly influence their inhibitory potency against DHFR. For instance, the presence of a hydrophobic side chain in pyrimidine inhibitors enhances their binding affinity to the enzyme when in a ternary complex with NADPH. [] Conversely, inhibitors possessing a p-aminobenzoylglutamic acid side chain do not exhibit this enhanced binding. [] These findings suggest that hydrophobic interactions play a crucial role in stabilizing the ternary complex. Furthermore, the introduction of specific mutations in the DHFR active site can drastically alter the binding affinity of inhibitors. [, , , ] For example, the R70K mutation in human DHFR leads to a significant increase in the dissociation constant for methotrexate, indicating a substantial reduction in binding affinity. []

Q8: What are the mechanisms of resistance to dihydrofolate reductase inhibitors?

A8: Resistance to DHFR inhibitors can arise through various mechanisms, including target modification, efflux pump activity, and metabolic changes. [, , , , , ]

Q9: Can you elaborate on the role of target modification and efflux pumps in DHFR inhibitor resistance?

A9: Target modification commonly involves mutations in the DHFR gene, leading to amino acid substitutions that reduce the binding affinity of inhibitors to the enzyme. [, , , ] One well-documented example is the emergence of mutations in the dihydrofolate reductase-thymidylate synthase (DHFR-TS) gene in Plasmodium falciparum, conferring resistance to the antifolate drug pyrimethamine. [] These mutations often occur at key residues involved in inhibitor binding. In contrast, efflux pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei, can actively extrude DHFR inhibitors from the bacterial cell, preventing them from reaching their target. []

Q10: How does resistance to one DHFR inhibitor relate to the efficacy of other inhibitors in the same class?

A10: Resistance to one DHFR inhibitor can sometimes confer cross-resistance to other inhibitors within the same class, particularly if they share similar binding mechanisms or if the resistance mechanism involves an efflux pump capable of recognizing multiple substrates. [, , ] For instance, mutations in the DHFR-TS gene of Plasmodium falciparum, responsible for pyrimethamine resistance, can also reduce the parasite's susceptibility to other antifolate drugs, such as cycloguanil. [] Similarly, overexpression of efflux pumps, like the BpeEF-OprC pump in Burkholderia pseudomallei, can mediate resistance not only to trimethoprim but also to sulfamethoxazole, a component of the co-trimoxazole combination therapy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.